2-Iodotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINOYHWVBUKAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060646 | |
| Record name | Benzene, 1-iodo-2-methyl- | |
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Molecular Weight |
218.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Iodotoluene | |
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CAS No. |
615-37-2 | |
| Record name | 2-Iodotoluene | |
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| Record name | o-Iodotoluene | |
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| Record name | 2-Iodotoluene | |
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| Record name | Benzene, 1-iodo-2-methyl- | |
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| Record name | Benzene, 1-iodo-2-methyl- | |
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| Record name | 2-iodotoluene | |
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| Record name | O-IODOTOLUENE | |
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Research Significance of 2 Iodotoluene in Contemporary Organic Chemistry
Role as a Key Aromatic Halide in Advanced Synthetic Strategies
As a member of the aryl halide family, 2-iodotoluene is distinguished by the reactivity of its carbon-iodine (C-I) bond. This bond is weaker than corresponding carbon-bromine and carbon-chlorine bonds, making this compound a highly reactive intermediate for a variety of chemical transformations. guidechem.com This enhanced reactivity allows it to participate readily in numerous catalytic reactions, particularly palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. guidechem.comgoogle.com
Key synthetic strategies employing this compound include:
Suzuki-Miyaura Coupling: this compound is frequently used as a coupling partner with organoboron compounds, such as phenylboronic acid, to form biaryl structures. chemicalbook.commdpi.com These structures are prevalent in many functional materials and pharmaceutical agents.
Sonogashira Coupling: The reaction of this compound with terminal alkynes, catalyzed by palladium and copper complexes, provides a direct route to substituted alkynes. google.com This method is crucial for synthesizing complex organic molecules and is tolerant of various functional groups. The cross-coupling of the sterically hindered this compound has been shown to proceed effectively under these conditions. google.com
Ullmann Coupling: This reaction involves the copper-catalyzed coupling of this compound to form new carbon-nitrogen bonds, as seen in the synthesis of N-arylazetidine derivatives, which are important scaffolds in medicinal chemistry. guidechem.com
Other Reactions: Beyond these well-known couplings, this compound is a substrate in other advanced reactions, including Catellani-type reactions for ortho C-H methylation and ipso borylation, and transition-metal-free coupling reactions. rsc.orgacs.org It also serves as a precursor for other important synthetic intermediates; for instance, its methyl group can be oxidized to form 2-iodobenzoic acid. wikipedia.org
The following table summarizes some of the key coupling reactions involving this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium (e.g., Pd(OAc)₂) | Carbon-Carbon (Aryl-Aryl) |
| Sonogashira Coupling | Terminal Alkynes | Palladium & Copper | Carbon-Carbon (Aryl-Alkyne) |
| Ullmann Coupling | Amines, Alcohols | Copper (e.g., CuI) | Carbon-Nitrogen, Carbon-Oxygen |
Broad Implications in Medicinal Chemistry and Materials Science Research
The versatility of this compound as a synthetic intermediate has led to its widespread application in both medicinal chemistry and materials science. solubilityofthings.com Its ability to participate in predictable and high-yielding coupling reactions makes it an ideal starting material for building the complex scaffolds required for functional molecules. aromsyn.com
In Medicinal Chemistry:
This compound serves as a foundational building block in the synthesis of a wide array of biologically active compounds and pharmaceutical intermediates. solubilityofthings.comscribd.com The introduction of the 2-methylphenyl moiety via this compound can be a critical step in the development of new therapeutic agents. Research has demonstrated its utility in creating molecules with specific biological targets. For example, it is used as a reagent in the synthesis of aryl-substituted quinones designed as β-secretase (BACE1) inhibitors, which are relevant in research for Alzheimer's disease. chemicalbook.comresearchgate.net Furthermore, it is a key reactant in the synthesis of novel aromatic nitrogen heterocyclic compounds, which are important structural motifs in drug discovery. guidechem.com
In Materials Science:
The unique electronic properties of molecules derived from this compound make it a valuable precursor in materials science. ontosight.ai It is employed in the synthesis of specialty chemicals, polymers, and functional materials with tailored properties. aromsyn.com In polymer chemistry, this compound and its derivatives are used in controlled polymerization techniques to create advanced materials. For instance, it has been used as a reagent in Stille poly-condensations and Suzuki-Miyaura catalyst-transfer polymerization to synthesize conjugated polymers. rsc.orgrsc.org These polymers are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs).
The table below highlights specific research applications of this compound.
| Field | Application | Research Finding |
| Medicinal Chemistry | BACE1 Inhibitor Synthesis | Used as a starting material in the gram-scale synthesis of a BACE1 inhibitor. researchgate.net |
| Medicinal Chemistry | Synthesis of Bioactive Heterocycles | Reacted via Ullmann coupling to prepare novel nitrogen heterocyclic butane (B89635) compounds. guidechem.com |
| Materials Science | Conjugated Polymer Synthesis | Used as a catalytic initiator in Suzuki-Miyaura catalyst-transfer polymerization to prepare precisely structured polymers. rsc.org |
| Materials Science | End-capping in Polymerization | Investigated as an end-capping reagent in Stille poly-condensations, though iodo derivatives were found to inhibit molecular weight. rsc.org |
Synthetic Methodologies for 2 Iodotoluene and Its Functionalized Analogues
Traditional and Modern Routes to 2-Iodotoluene
The preparation of this compound can be achieved through several synthetic pathways, each with its own advantages and limitations. These methods include electrophilic aromatic iodination, diazotization of o-toluidine (B26562), and halogen exchange reactions.
Electrophilic Aromatic Iodination Strategies
Direct iodination of toluene (B28343) through electrophilic aromatic substitution (SEAr) typically yields a mixture of ortho and para isomers. wikipedia.org The methyl group of toluene is an ortho-, para-directing activator, making the separation of the desired this compound from the major p-iodotoluene isomer a critical step. wikipedia.org
Common reagents for this transformation include a mixture of iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates a more potent electrophilic iodine species (I+). wikipedia.orglibretexts.org For instance, treating toluene with a combination of iodine and nitric acid results in the formation of both o- and p-iodotoluene. wikipedia.org The isomers can then be separated by fractional freezing, where the p-iodotoluene solidifies upon cooling, allowing the liquid o-iodotoluene to be isolated. wikipedia.org
More recent methods have focused on improving the regioselectivity and efficiency of this reaction. The use of silver salts like silver triflate (AgOTf) or silver sulfate (B86663) (Ag₂SO₄) in conjunction with iodine has been reported for the iodination of simple arenes. acs.org Additionally, employing a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid generates the highly electrophilic triiodine cation (I₃⁺), which can iodinate even deactivated aromatic rings. wikipedia.org
Table 1: Comparison of Electrophilic Iodination Reagents for Toluene
| Reagent System | Conditions | Products | Separation |
| I₂ / HNO₃ | Not specified | o-iodotoluene, p-iodotoluene | Fractional freezing |
| I₂ / Oxidizing Agent (e.g., H₂O₂) | Not specified | o-iodotoluene, p-iodotoluene | Not specified |
| I₂ / Silver Salts (e.g., AgOTf, Ag₂SO₄) | Not specified | o-iodotoluene, p-iodotoluene | Not specified |
| I₂ / KIO₃ / H₂SO₄ | Not specified | o-iodotoluene, p-iodotoluene | Not specified |
Diazotization-Based Iodination Protocols
A highly regioselective and widely used method for the synthesis of this compound involves the diazotization of 2-toluidine (o-toluidine). askfilo.comlkouniv.ac.in This multi-step process begins with the reaction of o-toluidine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. askfilo.comorgsyn.org
The resulting diazonium salt is then treated with a source of iodide, most commonly potassium iodide (KI), which decomposes the diazonium salt and introduces an iodine atom at the position formerly occupied by the amino group, yielding this compound with high specificity. askfilo.comlkouniv.ac.in This reaction is a variation of the Sandmeyer reaction. nrochemistry.comwikipedia.org While traditional Sandmeyer reactions often utilize copper(I) salts as catalysts, the iodination of diazonium salts with potassium iodide proceeds efficiently without the need for a copper catalyst. nrochemistry.comwikipedia.org
Improved procedures using alkyl nitrites as the diazotizing agent under anhydrous conditions have also been developed to prepare this compound from o-toluidine. journals.co.za
Halogen Exchange and Direct Functionalization Approaches
Halogen exchange, particularly the Finkelstein reaction, offers an alternative route to this compound. manac-inc.co.jp This method involves the substitution of a different halogen atom, such as bromine or chlorine, with iodine. For example, 2-bromotoluene (B146081) can be converted to this compound by reacting it with an iodide salt, such as sodium iodide, often in a solvent like acetone (B3395972) that facilitates the precipitation of the less soluble sodium bromide or sodium chloride, driving the equilibrium towards the desired product. manac-inc.co.jp Copper-catalyzed halogen exchange reactions have also been reported. For instance, the reaction of 2-bromotoluene with tetramethylammonium (B1211777) iodide in the presence of cuprous oxide and L-proline has been shown to produce this compound. guidechem.com
Direct C-H bond functionalization represents a more modern and atom-economical approach. While direct C-H iodination of toluene often lacks regioselectivity, palladium-catalyzed ortho-halogenations have shown promise for directed C-H activation. researchgate.netbeilstein-journals.org
Another approach involves the reaction of o-methylphenylboronic acid with iodine in the presence of potassium fluoride (B91410) to yield this compound. chemicalbook.com
Synthesis of Differentiated this compound Derivatives
The synthesis of functionalized this compound analogues, such as those bearing nitro or additional halo substituents, provides valuable building blocks for various applications in organic synthesis.
Preparation of Nitro-Substituted 2-Iodotoluenes
Nitro-substituted 2-iodotoluenes can be prepared through two primary strategies: the nitration of this compound or the iodination of a nitrotoluene.
The nitration of this compound with a mixture of nitric acid and sulfuric acid typically leads to the formation of a mixture of isomers. ontosight.ai The directing effects of the methyl (ortho-, para-directing) and iodo (ortho-, para-directing) groups influence the position of the incoming nitro group. Nitration of o-iodotoluene can result in the formation of compounds such as 4-iodo-2-nitrotoluene (B1329957) and 4,6-di-iodo-2-nitrotoluene. rsc.orgpsu.edu The reaction of o- and p-iodotoluene with nitric acid in acetic anhydride (B1165640) can lead to the formation of aryliodine(III) intermediates prior to nitration. psu.edursc.org
Alternatively, the iodination of nitrotoluenes can provide access to nitro-2-iodotoluenes. For example, the iodination of o-nitrotoluene with N-iodo reagents in trifluoromethanesulfonic acid can produce a mixture of mono- and di-iodinated derivatives. researchgate.net The reaction of o-nitrotoluene with iodine in 20% oleum (B3057394) has been reported to yield 4,6-di-iodo-2-nitrotoluene. rsc.org
Table 2: Synthesis of Nitro-Substituted 2-Iodotoluenes
| Starting Material | Reagents | Product(s) |
| This compound | HNO₃ / H₂SO₄ | Mixture of nitro-2-iodotoluenes (e.g., 2-iodo-5-nitrotoluene) ontosight.ai |
| o-Nitrotoluene | I₂ / 20% Oleum | 4,6-Di-iodo-2-nitrotoluene rsc.org |
| o-Nitrotoluene | N-Iodo reagents / CF₃SO₃H | Isomeric mono- and di-iodo derivatives researchgate.net |
Synthesis of Halo-Substituted 2-Iodotoluenes
The synthesis of 2-iodotoluenes bearing other halogen substituents can be achieved by various methods, including sequential halogenation or starting from pre-halogenated precursors.
For example, the synthesis of 4-fluoro-2-iodotoluene (B81044) can be accomplished through the direct halogenation of toluene derivatives or via the use of diazonium salts followed by halogenation. ontosight.ai Similarly, the preparation of compounds like 5-bromo-4-chloro-2-iodotoluene (B1437864) can be achieved through sequential bromination, chlorination, and iodination of a toluene derivative.
The iodination of bromotoluenes can also yield halo-substituted 2-iodotoluenes. For instance, the treatment of p-bromotoluene with iodine and a mixture of fuming nitric and sulfuric acids can produce 4-bromo-2-iodotoluene. zenodo.org
Table 3: Examples of Halo-Substituted 2-Iodotoluenes Synthesis
| Starting Material | Reagents | Product |
| Toluene derivative | Sequential halogenation | 5-Bromo-4-chloro-2-iodotoluene |
| p-Bromotoluene | I₂ / fuming HNO₃ / fuming H₂SO₄ | 4-Bromo-2-iodotoluene zenodo.org |
| Toluene derivative | Diazonium salt formation, then halogenation | 4-Fluoro-2-iodotoluene ontosight.ai |
Ortho-Methylation Strategies and Related Aryl Iodide Syntheses
The synthesis of this compound and its substituted analogs relies on a variety of strategic approaches. These methodologies range from classical diazotization reactions to modern palladium-catalyzed C-H activation techniques. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the functionalization of pre-existing toluene derivatives, the modification of iodoarenes, and the use of powerful cross-coupling reactions that enable the direct methylation of an aryl iodide at the ortho position.
A cornerstone in the synthesis of aryl iodides, including this compound, is the Sandmeyer reaction. This process typically involves the diazotization of a primary aromatic amine, such as o-toluidine, using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. askfilo.comvaia.com This intermediate is then treated with a source of iodide, commonly potassium iodide (KI), to yield the corresponding aryl iodide. lkouniv.ac.injournals.co.za While the use of cuprous iodide (CuI) is characteristic of the Sandmeyer reaction for introducing chlorine or bromine, the replacement of the diazo group with iodine can often be achieved by simply warming the diazonium salt solution with aqueous KI. askfilo.comlkouniv.ac.in Modified procedures using alkyl nitrites as the diazotizing agent under anhydrous conditions have also been developed to improve yields and minimize by-products. journals.co.za
Another significant pathway for the synthesis of aryl iodides is the Finkelstein reaction, which involves a halogen exchange. wikipedia.org While classic Finkelstein reactions are common for alkyl halides, their application to aryl halides (the aromatic Finkelstein reaction) is also possible, though it often requires catalysis. wikipedia.orgbyjus.com This reaction can convert aryl bromides or chlorides to the more reactive aryl iodides using a source of iodide like sodium iodide. wikipedia.org The equilibrium is driven towards the product by leveraging the differential solubility of the halide salts in a suitable solvent, such as acetone. wikipedia.orgbyjus.com For aryl halides, this transformation is frequently catalyzed by copper(I) iodide, often in the presence of a diamine ligand. wikipedia.orggoogle.com
Recent advancements in organometallic chemistry have introduced powerful methods for the direct functionalization of C-H bonds. The Catellani reaction, which utilizes cooperative palladium/norbornene catalysis, has emerged as a formidable strategy for the ortho-functionalization of aryl iodides. researchgate.netacs.org This reaction allows for the introduction of various substituents at the C-H bond ortho to the iodine atom. Specifically, ortho-methylation of aryl iodides can be achieved through this methodology, providing a direct route to complex, substituted toluene derivatives. researchgate.netacs.orgrsc.org The process involves a catalytic cycle that includes the oxidative addition of the aryl iodide to a Pd(0) complex, migratory insertion of norbornene, ortho-C-H activation, and termination via a cross-coupling step. researchgate.netrsc.org Various methylating agents, such as methyl iodide and methyl tosylate, can be employed in these transformations. rsc.orgguidechem.com
The following tables summarize key findings from the literature on these synthetic methodologies.
Table 1: Synthesis of this compound and Analogues via Diazotization
| Starting Material | Reagents | Conditions | Product | Yield | Citation |
| o-Toluidine | 1. NaNO₂, HCl2. KI | 0-5°C, then warm | This compound | >85% | askfilo.comjournals.co.za |
| 2-Methyl-4-iodoaniline | 1. H₂SO₄, Nitrous acid2. CuBr, HBr | 1. 10-15°C2. 85-90°C | 2-Bromo-4-iodotoluene | Not specified | google.com |
| o-Toluidine | n-Butyl nitrite, I₂ | Acetonitrile, 65°C | This compound | >85% | journals.co.za |
| 4-Chloroaniline | n-Butyl nitrite, I₂ | Acetonitrile, 65°C | 4-Chloro-1-iodobenzene | >85% | journals.co.za |
Table 2: Ortho-C–H Functionalization of Aryl Iodides via Catellani Strategy
| Aryl Iodide Substrate | Methylating/Alkylating Reagent | Catalyst System | Termination Step/Reagent | Product | Yield | Citation |
| Iodobenzene | Tetrahydrofuran (B95107) (THF) / TMSI | Pd(OAc)₂, Norbornene | Heck coupling / Ethyl acrylate | Ethyl (E)-3-(2-(4-hydroxybutyl)phenyl)acrylate | 70% | acs.orgnih.gov |
| Iodobenzene | Methyl Tosylate (MeOTs) | Pd(OAc)₂, Norbornene | Suzuki coupling / Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 86% | acs.orgnih.gov |
| This compound | Methyl Iodide | Not specified (Pd/NBE catalysis) | Borylation | Not specified | 60% | rsc.org |
| m-Xylene (via thianthrenation) | Methyl Iodide | Pd(OAc)₂, P(4-CF₃-C₆H₄)₃, Norbornene | Alkenylation / Ethyl acrylate | Ethyl (E)-3-(2,4-dimethyl-6-methylphenyl)acrylate | 96% | chemrxiv.org |
Table 3: Aryl Iodide Synthesis via Halogen Exchange (Finkelstein Reaction)
Mechanistic Elucidation of Transformations Involving 2 Iodotoluene
Transition Metal-Catalyzed Reaction Pathways
Transition metals, particularly palladium, copper, nickel, and rhodium, are pivotal in catalyzing a variety of transformations with 2-iodotoluene. These reactions often proceed through well-defined catalytic cycles involving oxidative addition, migratory insertion, C-H functionalization, and reductive elimination steps, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Cascade and C-H Functionalization Mechanisms
Palladium catalysis offers powerful tools for the functionalization of this compound, often through intricate cascade sequences that combine C-H activation with cross-coupling reactions. A notable example is the palladium-catalyzed denitrogenative cascade reaction between this compound and 2-bromoarylaldehyde hydrazones to synthesize polysubstituted fluorenes. nih.govrsc.org The proposed mechanism for this transformation is initiated by the oxidative addition of this compound to a Pd(0) species. This is followed by a sequence involving norbornene insertion and palladation of an ortho-C–H bond, leading to an aryl-norbornene palladacycle (ANP). It is hypothesized that this ANP intermediate proceeds to a Pd(IV) species, which is facilitated by the hydrazone directing group, ultimately leading to the fluorene (B118485) product through a Catellani-type pathway. nih.govrsc.org
The general mechanism for palladium-catalyzed C(sp³)–H activation often involves the formation of a palladacycle. For instance, in reactions involving 2-iodo-tert-butylbenzene, a Pd(0) species undergoes oxidative addition with the aryl iodide, followed by an intramolecular C(sp³)–H activation to form a five-membered palladacycle. nih.gov This intermediate can then participate in intermolecular coupling via a Pd(II)/Pd(IV) catalytic cycle. nih.gov In other C-H arylation reactions, a concerted metalation-deprotonation (CMD) mechanism is often invoked, where a ligand, such as acetate (B1210297), acts as a proton shuttle to facilitate C-H bond cleavage. rsc.orgrsc.org However, recent studies suggest that a cooperative bimetallic mechanism, involving two palladium species, may be operative in some cases, particularly in the absence of strongly coordinating ligands. rsc.orgrsc.org In this bimetallic pathway, the transmetalation step between two distinct palladium-aryl species is often the selectivity-determining step. rsc.orgrsc.org
Copper-Mediated Reaction Pathways
Copper-catalyzed reactions, particularly C-N cross-coupling (Ullmann condensation and Goldberg reactions), are fundamental transformations for aryl halides like this compound. While various copper oxidation states (Cu(0), Cu(I), and Cu(II)) can be active, Cu(I) is generally considered the true catalytic species. acs.org The catalytic cycle typically begins with the formation of a Cu(I)-nucleophile (e.g., a copper amidate) complex. nih.gov The subsequent activation of the aryl halide can proceed through several proposed mechanisms:
Oxidative Addition/Reductive Elimination : The aryl halide undergoes oxidative addition to the Cu(I) complex to form a Cu(III) intermediate, which then reductively eliminates the product. acs.org
Sigma Bond Metathesis : In this pathway, the copper center remains in the Cu(I) oxidation state throughout the reaction. acs.org
Single-Electron Transfer (SET)/Radical Pathway : Evidence suggests that a radical mechanism can also be operative. For instance, in the N-arylation of amides, the reaction between a Cu(I) amidate and an aryl iodide may involve a SET to generate a Cu(II) species and an aryl halide radical anion. nih.gov Studies on the C-N coupling of diphenylamine (B1679370) with this compound, using a CuI/phenanthroline/t-BuOK system, indicated the presence of a free radical pathway, as the reaction rate was diminished by radical scavengers. rsc.org
The choice of base and ligands can significantly influence the reaction pathway and efficiency. For example, the CuI-phen-tBuOK system was found to be more effective for the amination of the sterically hindered this compound compared to the t-BuONa system, suggesting the base plays a crucial role in activating the substrate, potentially through a radical mechanism. rsc.org
Nickel and Rhodium Catalysis in Directed Functionalization
Nickel and rhodium catalysts provide alternative and often complementary reactivity for the functionalization of this compound.
Nickel catalysis is effective for various cross-coupling reactions. A general method for carbon-heteroatom bond formation involves a Ni(I)/Ni(III) catalytic cycle. researchsquare.com The mechanism is proposed to start with the generation of an active Ni(I) complex, which can be formed via visible-light-induced homolysis of a Ni(II)-I bond. This Ni(I) species then reacts with the aryl iodide. Nickel catalysis has been successfully applied to the asymmetric reductive hydroarylation of vinyl amides with this compound and the arylation of glycosyl thiols. uzh.chnih.gov In some cases, dual pathways for alkyne insertion have been observed in nickel-catalyzed annulations to form isoquinolines. researchgate.net
Rhodium catalysis is particularly powerful for C-H activation and annulation reactions, often assisted by a directing group on the substrate. The mechanism can involve different rhodium oxidation states. Rh(I) catalysts typically operate via initial coordination to a directing group, followed by C-H bond activation to form a rhodacycle intermediate. nih.gov In contrast, Rh(III) catalysts are thought to activate C-H bonds through an electrophilic deprotonation pathway (CMD). nih.gov For example, the arylation of anilines with this compound can proceed via oxidative addition of the aryl iodide to a Rh(I) complex, followed by a CMD-type C-H activation. uantwerpen.be These catalysts have been used in diverse transformations, including the synthesis of polycyclic pyridinium (B92312) salts through C-H activation and annulation with alkynes. researchgate.net
Radical-Mediated Reaction Mechanisms
Beyond transition metal catalysis, transformations of this compound can be initiated through radical intermediates. These pathways often involve single-electron transfer (SET) to generate a reactive aryl radical, which can then participate in a variety of bond-forming reactions.
Single-Electron Transfer (SET) Processes and Aryl Radical Generation
Aryl radicals can be generated from this compound via SET from a suitable donor. The injection of a single electron into the C-I bond leads to a radical anion, which rapidly fragments to produce an o-tolyl radical and an iodide ion. unimi.it
One novel method employs 2-azaallyl anions as "super-electron donors" (SEDs). nih.gov These anions, formed by deprotonating imines, are sufficiently reducing to transfer an electron to this compound. This SET process generates the o-tolyl radical and a persistent 2-azaallyl radical, which then couple to form a new C-C bond without the need for transition metals or photoredox catalysts. nih.govrsc.org
Electrochemical methods also provide a clean route to aryl radicals from this compound. In cathodic cross-coupling reactions, a single electron is transferred from the cathode to the aryl iodide, initiating a radical chain reaction. mdpi.comresearchgate.net The generated o-tolyl radical can then add to another aromatic system, and the resulting radical intermediate propagates the chain by accepting an electron and then transferring it to another molecule of this compound. mdpi.com Furthermore, aryl radicals can be generated from aryl iodides through photolysis, either via direct UV-induced homolysis of the C-I bond or through photoredox catalysis where a photoexcited catalyst initiates the SET process. nih.govbeilstein-journals.org
Photodissociation Dynamics of Iodotoluene Radical Cations
The unimolecular dissociation of the this compound radical cation (C₇H₇I⁺•) has been studied in detail using techniques like time-resolved photodissociation spectroscopy. scispace.comresearchgate.net When the radical cation is energized, it primarily dissociates by losing an iodine atom to form C₇H₇⁺ ions. Two competing dissociation channels have been identified:
Direct C-I Bond Cleavage : This high-energy channel involves the direct homolytic cleavage of the carbon-iodine bond, producing an o-tolyl cation . scispace.comresearchgate.net The thermochemical threshold for this process is estimated to be around 2.11 eV. scispace.com
Rearrangement Channel : This is the lowest-barrier pathway, with an activation energy of approximately 1.77 eV. researchgate.net It involves a rearrangement mechanism, such as a hydrogen atom migration, that leads exclusively to the formation of the more stable benzyl (B1604629) cation , not the tolyl cation. scispace.comresearchgate.net
The tolyl cations formed from the direct cleavage channel can themselves rearrange to form both benzyl and tropylium (B1234903) cations. scispace.com The branching ratio between these products depends on the isomer of iodotoluene. For the this compound (ortho) radical cation, two-photon dissociation at 640 nm (3.87 eV) results in a product branching ratio of [tropylium cation]/[benzyl cation] of 0.09 from the direct C-I cleavage channel. scispace.com
Radical Cyclization and Atom-Transfer Pathways
Radical reactions involving this compound provide a powerful tool for the formation of new chemical bonds and the construction of complex molecular architectures. These transformations often proceed through radical cyclization and atom-transfer pathways, which are initiated by the generation of radical species.
One notable application of this compound is in copper-catalyzed oxidative benzylic C-H cyclization to form indoles. d-nb.inforesearchgate.net In this process, a benzylic radical is generated from a toluene (B28343) derivative, which then participates in a cyclization reaction. The use of this compound and its derivatives allows for the synthesis of various substituted indoles, which are valuable intermediates for further chemical modifications. d-nb.inforesearchgate.net Radical trapping experiments have provided evidence for the involvement of a radical pathway in these cyclizations. d-nb.info
Atom-transfer reactions represent another significant area where this compound is utilized. Aryl radicals can be generated from aryl iodides and subsequently abstract an iodine atom from an alkyl iodide, leading to the formation of an alkyl radical. researchgate.net This alkyl radical can then react further, for instance, by grafting onto a surface. researchgate.net The efficiency of these atom-transfer processes can be influenced by the presence of catalysts. rsc.org
Furthermore, this compound can participate in radical coupling reactions. For example, 2-azaallyl anions can act as super-electron-donors to reduce aryl iodides, including this compound, to generate aryl radicals. nih.gov These aryl radicals can then be trapped by the persistent 2-azaallyl radical to form new C-C bonds. nih.gov Radical clock experiments have confirmed the presence of radical intermediates in these transformations. nih.gov
The photodissociation of this compound radical cations has also been studied to understand the fundamental processes of bond cleavage and rearrangement. researchgate.net These studies provide insights into the energetics and mechanisms of radical formation from iodotoluene derivatives.
Hypervalent Iodine(III) Chemistry and Reaction Modalities
This compound serves as a precursor for the synthesis of hypervalent iodine(III) reagents, which are versatile and environmentally benign oxidizing agents in organic synthesis. arkat-usa.orgrsc.org These reagents exhibit reactivity similar to some transition metals and are employed in a wide array of chemical transformations. rsc.orgacs.org The chemistry of these species is characterized by processes such as ligand exchange and reductive elimination. acs.orgnih.gov
The reactions of hypervalent iodine(III) compounds derived from precursors like this compound are mechanistically understood in terms of fundamental steps that are also common in transition metal chemistry, namely ligand exchange and reductive elimination. acs.orgnih.gov
Ligand Exchange: This is often the initial step in the reaction sequence of a hypervalent iodine(III) reagent. ucl.ac.uk It involves the replacement of one or more ligands on the iodine center with a substrate or another nucleophilic species. rsc.orgucl.ac.uk For instance, a hypervalent iodine(III) compound can react with a phenolic substrate through ligand exchange to form an intermediate that then undergoes further transformation. rsc.org The structure of the hypervalent iodine compound, including the nature of its ligands, plays a crucial role in its reactivity and the facility of the ligand exchange process. The geometry of these organoiodine(III) species is typically a trigonal bipyramid, with the most electronegative ligands occupying the axial positions. acs.org
Reductive Elimination: Following ligand exchange, reductive elimination is a key bond-forming step. In this process, two ligands attached to the iodine center are expelled, and a new bond is formed between them, while the iodine is reduced from a +3 to a +1 oxidation state. acs.org For example, after an aryl group and another nucleophile are brought together on the iodine center via ligand exchange, they can couple through reductive elimination to form a new C-C or C-heteroatom bond, with the concomitant release of the iodoarene. acs.org This process is fundamental to the use of diaryliodonium salts, which can be derived from iodoarenes, as arylating agents. acs.org The reductive elimination from an intermediate can lead to the formation of the desired product and the regeneration of the simple aryl iodide. acs.org
A specific example involves the reaction of (dichloroiodo)arenes with isonitriles, where an intermediate undergoes reductive elimination from the iodine center to yield a dichlorination product. acs.org
Hypervalent iodine(III) reagents, which can be prepared from this compound, are utilized in both catalytic and stoichiometric capacities in a variety of organic transformations. arkat-usa.orgresearchgate.net
Stoichiometric Applications:
In a stoichiometric role, the hypervalent iodine reagent is consumed during the reaction. For example, (diacetoxyiodo)toluene can be used as an oxidant in oxidative alkene arylation reactions to produce polycyclic aromatic hydrocarbons. cdnsciencepub.com These stoichiometric reactions can sometimes offer complementary reactivity or improved yields for certain substrates compared to their catalytic counterparts. cdnsciencepub.com Similarly, p-iodotoluene difluoride has been used stoichiometrically for the difluorination of alkenes. mdpi.com The development of chiral hypervalent iodine reagents has enabled enantioselective transformations, although these are often used in stoichiometric amounts. mdpi.com
Catalytic Applications:
The catalytic use of hypervalent iodine reagents is highly desirable from an economic and environmental standpoint. researchgate.net In a catalytic cycle, the active iodine(III) species is regenerated in situ from the resulting iodoarene (e.g., this compound) by a terminal oxidant. researchgate.net Common terminal oxidants include m-chloroperbenzoic acid (mCPBA) and Oxone. researchgate.net
Catalytic systems based on iodoarenes have been developed for a range of reactions, including:
Oxidation of Alcohols: 2-Iodobenzoic acid and its derivatives can act as catalysts for the oxidation of alcohols to aldehydes and ketones. researchgate.net
Dearomatization of Phenols: Hypervalent iodine catalysis has been employed for the intramolecular dearomatization of phenols to construct spirocyclic scaffolds. rsc.org
Alkene Functionalization: Catalytic systems using p-iodotoluene in combination with a fluorine source have been developed for the 1,2-difluorination of alkenes. mdpi.comresearchgate.net
Oxidative Rearrangements: Chiral iodoarenes have been used as precatalysts in enantioselective Wagner-Meerwein rearrangements. rsc.org
The choice between a stoichiometric and catalytic approach often depends on the specific substrate, the desired transformation, and the efficiency of the catalytic turnover.
Catalytic Applications of 2 Iodotoluene in Complex Organic Synthesis
Cross-Coupling Reactions for C-C Bond Formation
The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. 2-Iodotoluene is frequently employed as an aryl electrophile in these transformations, facilitated by both palladium catalysts and, more recently, transition-metal-free methods.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds. This compound, despite the steric hindrance imposed by the ortho-methyl group, participates in several of these methodologies.
In Sonogashira couplings , which form a bond between an aryl halide and a terminal alkyne, this compound has been shown to react efficiently. Research has demonstrated that the cross-coupling of sterically hindered aryl iodides, including this compound, can proceed effectively at room temperature using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst without the need for traditional phosphine (B1218219) ligands or a copper(I) co-catalyst. mdma.ch
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is another key application. For instance, the reaction of this compound with 2-formylphenylboronic acid, using a palladium catalyst and a base, yields the corresponding biaryl product. psu.edu However, steric factors can influence reaction efficiency, sometimes necessitating higher temperatures or modified reagents to achieve high yields. psu.edunih.gov
Kinetic studies have also been performed on Hiyama-type couplings involving this compound. The reaction between this compound and an organosilane, such as potassium (E)-2-phenylethenyldimethylsilanolate, has been investigated to understand the mechanistic details of the palladium-catalyzed cycle. polyu.edu.hk
Table 1: Examples of Palladium-Catalyzed C-C Coupling with this compound A summary of representative palladium-catalyzed cross-coupling reactions involving this compound.
| Coupling Reaction | Catalyst / Ligand | Coupling Partner | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Sonogashira | Pd(OAc)₂ | Phenylacetylene | Aryl Alkyne | Good | mdma.ch |
| Suzuki-Miyaura | Pd Catalyst | 2-Formylphenylboronic acid | Biaryl | 54% | psu.edu |
Transition Metal-Free C-C Coupling Strategies
Growing interest in sustainable chemistry has spurred the development of transition-metal-free coupling reactions. This compound has proven to be a viable substrate in these novel systems.
One approach involves a base-promoted homolytic aromatic substitution (HAS) pathway. In such reactions, this compound can undergo arylation with arenes, with studies showing that even sterically hindered substrates can provide good yields, such as an 80% isolated yield in one report. google.com These reactions often proceed through radical intermediates. google.comorganic-chemistry.org
Another innovative method is cathodic cross-coupling , which utilizes a single electron transfer (SET) from a cathode to activate the aryl halide. rsc.org This electrochemical strategy enables the C-C coupling of aryl halides like this compound with arenes under mild conditions, completely avoiding the use of transition metal catalysts and chemical reductants. rsc.org
Formation of Carbon-Heteroatom Bonds
Beyond C-C bonds, this compound is a key substrate for forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur, which are prevalent in pharmaceuticals and functional materials.
Amination and Arylation Reactions
The formation of C-N bonds using this compound has been explored through various catalytic systems, though its steric hindrance often presents a challenge.
Copper-catalyzed Ullmann couplings are a classic method for C-N bond formation. This compound has been successfully used in an Ullmann reaction with 3-hydroxy-N-arylazetidine hydrochloride, catalyzed by cuprous iodide (CuI), to produce the corresponding N-arylated product. researchgate.net However, in other contexts, the reactivity of this compound can be low. For example, its N-arylation with 1,2,4-triazole (B32235) under ligand-free copper oxide nanoparticle catalysis showed diminished reactivity compared to less hindered aryl iodides. umass.edu Similarly, Cu(I)-catalyzed aminations with certain diamines have also shown the low reactivity of this compound. figshare.com
Palladium-catalyzed reactions also provide routes to C-N bonds. A three-component reaction of an aryl halide, an isocyanide, and a diamine, catalyzed by palladium, can synthesize 2-aryl-2-imidazolines. When this compound was used as the aryl halide, a low yield was observed, a result attributed to its sterically demanding nature. nih.gov More specialized palladium/norbornene catalysis has been employed for the ortho-amination of this compound itself. acs.org
Table 2: C-N Bond Formation Reactions with this compound A selection of amination and arylation reactions demonstrating the utility and challenges of using this compound.
| Reaction Type | Catalyst / System | Amine/N-Heterocycle | Result | Reference |
|---|---|---|---|---|
| Ullmann Coupling | CuI | 3-Hydroxy-N-arylazetidine | Successful C-N bond formation | researchgate.net |
| N-Arylation | CuO Nanoparticles | 1,2,4-Triazole | Less reactive than other aryl iodides | umass.edu |
| Multicomponent | PdCl₂ / dppp | Ethylenediamine / Isocyanide | Low yield due to steric hindrance | nih.gov |
Functionalization with Oxygen and Sulfur Nucleophiles
The construction of C-O and C-S bonds from this compound is crucial for accessing aryl ethers and thioethers.
For C-O bond formation , palladium/norbornene (Pd/NBE) cooperative catalysis has enabled the direct ortho-C–H methoxylation of aryl halides. This strategy has been applied to this compound in a sequence involving ortho-oxygenation and ipso-hydrogenation to create complex, specifically substituted benzene (B151609) derivatives. organic-chemistry.org
For C-S bond formation , both palladium and copper catalysts are effective. Palladium complexes featuring specialized bisphosphine ligands have been shown to catalyze the cross-coupling of this compound with thiols, producing the desired thioether in excellent (99%) yield under relatively mild conditions (70 °C). researchgate.net Copper-catalyzed Ullmann-type reactions also effectively couple this compound with thiophenol to give the corresponding aryl sulfide (B99878) in high yield. psu.edu Furthermore, nickel-catalyzed systems using zinc as a reductant can achieve the coupling of this compound with disulfides to form thioethers. mdma.chacs.org
Regioselective C-H Functionalization of Aromatic Systems
A frontier in organic synthesis is the direct functionalization of otherwise inert C-H bonds. This compound is a valuable starting material in sophisticated catalytic cascades that achieve this transformation with high regioselectivity.
The Catellani reaction , which utilizes palladium/norbornene (Pd/NBE) cooperative catalysis, is a powerful tool for the difunctionalization of aryl iodides at the ipso and ortho positions. Several complex syntheses begin with the oxidative addition of this compound to a Pd(0) catalyst. nih.gov This is followed by insertion of norbornene and a subsequent palladation of an ortho-C–H bond. nih.gov This intermediate can then react with various coupling partners. This strategy has been used in a denitrogenative cascade to synthesize polysubstituted fluorenes and in three-component reactions with reagents like 2-bromobenzoic acid and norbornadiene to build polyaromatic systems regioselectively. nih.gov
This catalytic system also enables the direct installation of heteroatoms. As mentioned previously, the ortho-C–H methoxylation of this compound proceeds via a Pd/NBE-generated aryl-norbornyl-palladacycle intermediate, which then reacts with an oxygen electrophile. organic-chemistry.org This modular approach allows for the streamlined synthesis of highly substituted aromatic compounds that are otherwise difficult to access. organic-chemistry.org
Cyclization and Annulation Reactions to Polycyclic Systems
This compound serves as a versatile building block in palladium-catalyzed reactions that construct complex polycyclic aromatic and heterocyclic systems. Its specific substitution pattern allows for participation in domino or cascade reactions involving C-H activation and cross-coupling, leading to the efficient assembly of valuable molecular frameworks.
A notable application of this compound is in the modular and regioselective synthesis of polysubstituted fluorenes. Research has demonstrated a denitrogenative palladium-catalyzed cascade reaction that couples this compound with 2-bromoarylaldehyde hydrazones. wikipedia.orgnih.gov This process operates through a Catellani-type mechanism facilitated by a norbornene mediator. wikipedia.org
The proposed catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by the migratory insertion of norbornene and a subsequent ortho-C–H bond palladation, forming a key aryl-norbornene palladacycle intermediate. wikipedia.orgnih.gov The hydrazone functional group plays a dual role; it directs the C-H activation and also serves as the synthon for the C-9 methylene (B1212753) bridge of the fluorene (B118485) core after a denitrogenative step. wikipedia.org
Initial investigations found that reacting this compound with 2-bromobenzaldehyde (B122850) hydrazone in the presence of a Palladium(II) acetate/Triphenylphosphine catalyst and norbornene yielded the corresponding fluorene. wikipedia.orgnih.gov Optimization of the reaction conditions was performed to enhance the yield.
Table 1: Optimization of Reaction Conditions for Fluorene Synthesis
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 38 |
| 2 | Pd(OAc)₂ | PCyPh₂ | K₂CO₃ | DMF | 85 |
| 3 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 75 |
| 4 | Pd(OAc)₂ | PCyPh₂ | Cs₂CO₃ | DMF | 81 |
| 5 | Pd(OAc)₂ | PCyPh₂ | K₂CO₃ | Dioxane | 62 |
This table is based on data presented in the referenced study and highlights key optimization parameters. wikipedia.orgnih.gov
The optimized method, which is scalable and can be adapted into a three-component reaction with in-situ hydrazone generation, provides a broad scope of fluorene derivatives in good to excellent yields. wikipedia.orgnih.gov
This compound is a key starting material for the synthesis of polycyclic indoline (B122111) derivatives through a one-pot, palladium-catalyzed domino reaction. nih.gov This efficient procedure involves a sequence of a Heck reaction, C-H activation, and a dual amination cascade, providing direct access to N-alkylindolines from readily available amines and without the need for phosphine ligands. nih.gov
The reaction mechanism is initiated by the oxidative addition of this compound to a Pd(0) species. This is followed by a carbopalladation with norbornene and an intramolecular C-H activation to form a palladacycle intermediate. This intermediate then facilitates the dual C-N bond formation with an amine, ultimately yielding the indoline scaffold. nih.gov
The process was optimized by screening various palladium sources and bases. Palladium(II) acetate and sodium bicarbonate were identified as the most effective catalyst and base, respectively. nih.gov The reaction demonstrates broad functional group tolerance, successfully coupling this compound with a range of primary alkyl amines. nih.gov
Table 2: Synthesis of N-Alkylindoline Derivatives from this compound
| Entry | Amine | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Propylamine | Pd(OAc)₂ | NaHCO₃ | MeCN | 88 |
| 2 | Cyclopentylamine | Pd(OAc)₂ | NaHCO₃ | MeCN | 81 |
| 3 | Isobutylamine | Pd(OAc)₂ | NaHCO₃ | MeCN | 75 |
| 4 | Benzylamine | Pd(OAc)₂ | NaHCO₃ | MeCN | 57 |
Data synthesized from the referenced study, showcasing the scope of the reaction with different amines. nih.gov
This methodology represents a significant advancement by utilizing simple, economical nitrogen sources to construct the indoline core, a prevalent scaffold in numerous biologically active alkaloids and pharmaceuticals. nih.gov
The catalytic cycle is proposed to start with the oxidative addition of the aryl iodide (this compound) to Pd(0), followed by insertion of norbornadiene and C-H activation to form a five-membered palladacycle. This intermediate then undergoes oxidative addition with the ortho-bromobenzoyl chloride to form a Pd(IV) species. Subsequent reductive elimination and decarbonylation generate a new aryl-Pd(II) species. This species undergoes an intramolecular catalytic cycle that concludes with a retro-Diels–Alder reaction, releasing cyclopentadiene (B3395910) and affording the final phenanthrene (B1679779) product. wikipedia.org
A specific example highlights the utility of this method.
Table 3: Synthesis of a Substituted Phenanthrene from this compound
| Aryl Iodide | Acyl Chloride | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| This compound | 2-Bromo-4,5-dimethoxybenzoyl chloride | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 88 |
Data from the referenced study for the synthesis of 2,3-dimethoxy-5-methylphenanthrene. wikipedia.org
This protocol is valued for its broad substrate applicability, relatively short reaction times, and the high yields of the resulting polycyclic aromatic hydrocarbons, which are fundamental building blocks for complex natural products. wikipedia.org
Stereochemical Control in 2 Iodotoluene Enabled Syntheses
Regioselective Functionalization of Aromatic Substrates
A significant challenge in organic synthesis is the precise control of substituent placement on aromatic rings. Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, has become a powerful tool for the regioselective difunctionalization of aryl iodides. rsc.org In this context, 2-iodotoluene can act as a coupling partner, enabling the construction of complex polysubstituted arenes.
The general mechanism of this catalytic cycle begins with the oxidative addition of an aryl iodide to a Pd(0) species. rsc.orgpolyu.edu.hk This is followed by the insertion of norbornene and subsequent ortho-C–H activation, forming a five-membered palladacycle intermediate. rsc.org This intermediate effectively shields the ortho position, allowing for subsequent functionalization at this site.
Research has demonstrated the utility of this approach in the synthesis of polysubstituted fluorenes. In one study, this compound was reacted with 2-bromobenzaldehyde (B122850) hydrazone in the presence of a palladium catalyst and norbornene. rsc.org The reaction proceeds through a cascade involving the formation of an aryl-norbornene palladacycle, with the hydrazone acting as a methylene (B1212753) synthon, to regioselectively yield fluorene (B118485) derivatives. rsc.org
Another application involves the ortho-thiolation of aryl iodides. nih.gov Using sulfenamides as electrophilic thiolation reagents in a palladium/norbornene cooperative system, a sulfur moiety can be selectively introduced at the ortho position of an aryl iodide like this compound, while another functional group is installed at the ipso position. nih.gov This method provides a general platform for creating complex, multi-substituted aromatic sulfur compounds. nih.gov
A further extension of this methodology is the annulative π-extension (APEX) reaction, which assembles three components—an aryl halide, a 2-haloarylcarboxylic acid, and norbornadiene—to generate regioselective polyaromatic hydrocarbons. polyu.edu.hk For example, the reaction between this compound and 2-bromobenzoic acid with norbornadiene yields a phenanthrene (B1679779) scaffold. polyu.edu.hk
| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Finding | Reference |
| This compound | 2-Bromobenzaldehyde hydrazone | Pd(OAc)₂/PPh₃, Norbornene | Fluorene | A modular and regioselective synthesis of polysubstituted fluorenes via a denitrogenative cascade. | rsc.org |
| This compound | Sulfenamide, Acrylate | Pd/Norbornene | ortho-Thiolated Arene | Provides general access to multi-substituted aromatic sulfur compounds by installing sulfur at the ortho position. | nih.gov |
| This compound | 2-Bromobenzoic acid | Pd(OAc)₂/PCy₃, Norbornadiene | Phenanthrene | A one-pot reaction to assemble three fragments, achieving regioselective π-extension of aromatic systems. | polyu.edu.hk |
Stereoselective Formation of Fluoroalkenes and Cyclic Ethers
The precise installation of fluorine atoms and the stereocontrolled synthesis of cyclic ethers are of great interest in medicinal chemistry and natural product synthesis. Derivatives of this compound, particularly hypervalent iodine reagents, have proven to be instrumental in achieving high stereoselectivity in these transformations.
Hypervalent iodine reagents derived from p-iodotoluene are highly effective for the stereoselective synthesis of fluoroalkenes. Specifically, p-iodotoluene difluoride has been used to prepare (E)-β-fluoroalkenyliodonium salts with high stereoselectivity. thieme-connect.compsu.edu The reaction involves treating terminal alkynes with p-iodotoluene difluoride in the presence of HBF₄·Et₂O. thieme-connect.comresearchgate.net This transformation is remarkably efficient, occurring almost instantaneously at -78 °C to afford the desired (E)-isomers in good yields. thieme-connect.compsu.edu
These resulting fluoroalkenyliodonium salts are versatile intermediates that can undergo further transformations, such as palladium-catalyzed cross-coupling reactions, to produce various (E)-β-fluoro-α,β-unsaturated esters and other fluoroalkene derivatives while retaining the stereochemistry. thieme-connect.comresearchgate.net
| Alkyne Substrate | Reagent | Conditions | Product | Stereoselectivity | Reference |
| 1-Octyne | p-Iodotoluene difluoride, HBF₄·Et₂O | -78 °C | (E)-1-Fluoro-2-(4-methylphenyl)iodonio-1-octene tetrafluoroborate | High (E)-selectivity | psu.edu |
| Phenylacetylene | p-Iodotoluene difluoride, HBF₄·Et₂O | -78 °C | (E)-β-Fluoro-β-(4-methylphenyl)iodoniostyrene tetrafluoroborate | High (E)-selectivity | psu.edu |
| 1-Dodecyne | p-Iodotoluene difluoride, HBF₄·Et₂O | -78 °C | (E)-1-Fluoro-2-(4-methylphenyl)iodonio-1-dodecene tetrafluoroborate | High (E)-selectivity | psu.edu |
The stereoselective synthesis of 5- to 7-membered cyclic ethers can be accomplished through the deiodonative ring-enlargement of smaller cyclic ethers bearing an iodoalkyl substituent. scispace.comresearchgate.net This transformation is induced by hypervalent iodine reagents, such as (diacetoxyiodo)toluene (DIT), which can be prepared from iodotoluene. scispace.commdpi.com
In a typical reaction, a 2-(iodoalkyl)tetrahydrofuran is treated with DIT in a suitable solvent like hexafluoroisopropanol (HFIP), which is often critical for the reaction's success. scispace.comresearchgate.net This process leads to the formation of a larger, acetoxylated tetrahydropyran (B127337) derivative. scispace.com The reaction is highly stereospecific; for instance, a trans-2,5-disubstituted tetrahydrofuran (B95107) will yield a trans-2,5-disubstituted tetrahydropyran. mdpi.com This method has also been applied to the ring-enlargement of tetrahydropyrans to form 7-membered cyclic ethers. mdpi.com The proposed mechanism involves the oxidation of the iodoalkyl group by the hypervalent iodine reagent to form an unstable intermediate, which then rearranges via an oxonium ion to yield the ring-enlarged product. researchgate.net
| Starting Material | Reagent | Key Condition | Product | Stereochemical Outcome | Reference |
| 2-(2-Iodononyl)tetrahydrofuran | (Diacetoxyiodo)toluene (DIT) | HFIP solvent | 3-Acetoxy-2-octyl-3-methyltetrahydropyran | Stereoselective ring-enlargement | scispace.comresearchgate.net |
| trans-2-Iodomethyl-5-octyltetrahydrofuran | (Diacetoxyiodo)toluene (DIT) | HFIP solvent | trans-2-Acetoxy-6-octyltetrahydropyran | Stereospecific, trans to trans | mdpi.com |
| cis-2-Iodomethyl-5-octyltetrahydrofuran | (Diacetoxyiodo)toluene (DIT) | HFIP solvent | cis-2-Acetoxy-6-octyltetrahydropyran | Stereospecific, cis to cis | mdpi.com |
| 2-(Iodomethyl)tetrahydropyran | (Diacetoxyiodo)toluene (DIT) | HFIP solvent | 2-Acetoxyoxepane | Stereoselective synthesis of a 7-membered ring | mdpi.com |
Diastereoselective and Enantioselective Approaches
Beyond controlling regiochemistry and simple stereochemistry, this compound and its derivatives are instrumental in more complex transformations that establish specific diastereomeric and enantiomeric configurations.
Hypervalent iodine reagents, including those derived from iodotoluene, are effective in promoting diastereoselective reactions. One such application is the catalytic 1,2-difluorination of alkenes. scispace.com Using an aryl iodide catalyst in conjunction with a nucleophilic fluoride (B91410) source and an oxidant, vicinal difluoride products are generated with high diastereoselectivity. scispace.com While the specific use of this compound as the catalyst is part of a broader class, the principle relies on the aryl iodide's ability to facilitate the difluorination.
Another powerful diastereoselective transformation is the Umpolung cyclization of ketones, which can be initiated by hypervalent iodine reagents. rsc.org The interaction of a reagent like p-iodotoluene difluoride with a silyl (B83357) enol ether generates an α-carbonyl carbocationic synthon, which can then undergo a 6-endo-trig cyclization to form cis-substituted cyclohexanes with high diastereoselectivity. rsc.org Similarly, a binary system of a hypervalent iodine(III) reagent and a Lewis acid like BF₃·OEt₂ has been shown to effect the diastereoselective α-acetoxylation of cyclic ketones. frontiersin.org
This compound serves as a crucial aryl source in a variety of palladium-catalyzed enantioselective C–H functionalization reactions. These reactions utilize chiral ligands to induce asymmetry, leading to the formation of valuable chiral molecules with high enantiomeric excess (ee).
For instance, the enantioselective arylation of C(sp³)–H bonds in cyclopropylmethylamines has been achieved using a chiral Pd(II) catalyst with this compound as the arylating agent. nih.gov The use of mono-protected amino acid (MPAA) ligands was key to achieving high yields and excellent enantioselectivities, often exceeding 98% ee. nih.gov This methodology allows for the rapid generation of two chiral centers in a single step. nih.gov
Similarly, a Pd/Ming-Phos-catalyzed three-component carboamination of 1,3-cyclohexadiene (B119728) with aryl iodides and anilines provides access to diverse chiral cyclohexenylamines. dicp.ac.cn However, with ortho-substituted substrates like this compound, a decrease in regioselectivity was observed, highlighting the steric influence of the methyl group. dicp.ac.cn In other systems, this compound has been successfully used in the Pd-catalyzed enantioselective Heck arylation of 2,3-dihydrofuran (B140613) and in Negishi coupling reactions to produce chiral alkanols with excellent enantiopurity. sigmaaldrich.compnas.org
| Substrate | Aryl Source | Catalyst System | Product Type | Enantioselectivity (ee) | Reference |
| Cyclopropylmethylamine | p-Iodotoluene | Pd(OAc)₂ / Boc-L-Val-OH | γ-Arylated amine | 98.8% | nih.gov |
| 1,3-Cyclohexadiene | This compound | Pd(OAc)₂ / Ming-Phos | Chiral cyclohexenylamine | Moderate regioselectivity noted | dicp.ac.cn |
| 2,3-Dihydrofuran | 2-Iodoanisole* | Pd catalyst / Chiral ionic liquid | 2-Aryl-2,3-dihydrofuran | Not specified for this substrate | sigmaaldrich.com |
| Chiral iodoalkanol derivative | 4-Iodotoluene | Pd catalyst / Negishi coupling | Chiral aryl-substituted alkanol | ≥99% | pnas.org |
*Note: 2-Iodoanisole is used as a close structural analog example in the cited literature, demonstrating the principle for ortho-substituted iodoarenes. sigmaaldrich.com
Advanced Applications of 2 Iodotoluene in Synthetic Chemistry
Role in Pharmaceutical Intermediate Synthesis and Drug Lead Generation
The utility of 2-iodotoluene as a precursor in the synthesis of pharmaceutical intermediates is well-documented, primarily owing to its participation in carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental to building the core structures of many biologically active molecules.
Palladium-catalyzed reactions are a cornerstone of this application. For instance, this compound is a key reactant in the Catellani reaction, a powerful method for synthesizing complex polysubstituted aromatic molecules. chemrxiv.org Research has demonstrated the use of this compound in a Catellani-type reaction with N-(2-bromophenyl)acetamide to produce 1-methyl-9H-carbazole. researchgate.net Carbazole (B46965) derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities.
Furthermore, this compound is employed in the synthesis of indole (B1671886) scaffolds, another privileged structure in drug discovery. A copper-catalyzed method involving an anion-radical redox relay has been used for the gram-scale synthesis of a BACE1 (Beta-secretase 1) inhibitor, starting from this compound and benzonitrile. researchgate.net BACE1 inhibitors are a promising class of drugs for the treatment of Alzheimer's disease. The synthesis of various substituted indoles from this compound highlights its importance in generating libraries of compounds for drug lead identification. researchgate.net
The reactivity of this compound in various coupling reactions allows for the modular assembly of complex molecules, which is a crucial strategy in modern drug discovery for exploring structure-activity relationships (SAR).
Table 1: Examples of this compound in Pharmaceutical Synthesis
| Reaction Type | Catalyst/Reagent | Product Scaffold | Significance |
|---|---|---|---|
| Catellani Reaction | Palladium Complex / SPO Ligands | 1-Methyl-9H-carbazole | Access to biologically active carbazole core structures. researchgate.net |
| Anion-Radical Redox Relay | Copper Catalyst | Substituted Indoles (e.g., BACE1 inhibitor) | Efficient, gram-scale synthesis of drug candidates. researchgate.net |
| C(sp³)–H Functionalization | Palladium(0) Catalyst | Phenanthridines | Synthesis of precursors for pyrrolophenanthridine alkaloids. jst.go.jp |
Contributions to Advanced Materials Chemistry and Functional Dye Development
In the realm of materials science, this compound serves as a critical initiator and building block for the synthesis of functional polymers and organic dyes. Its ability to participate in reactions that create extended π-conjugated systems is particularly valuable.
A significant application is in chain-growth condensation polymerization for creating well-defined π-conjugated polymers. In one study, this compound was used as an initiator in the polymerization of functionalized oligomers, catalyzed by a Buchwald third-generation palladacycle (RuPhos Pd G3). researchgate.net This method allows for precise control over the polymer's structure, which is essential for tuning the electronic and optical properties of the resulting materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. researchgate.netsmolecule.com
While direct examples in functional dye synthesis are often focused on its isomers, the chemical transformations that this compound readily undergoes are fundamental to the construction of chromophores. The synthesis of biaryl compounds, such as 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl from 5-bromo-2-iodotoluene (B45939) via Suzuki coupling, demonstrates its utility in creating the complex aromatic cores that constitute many functional dyes used in applications like dye-sensitized solar cells (DSSCs). sigmaaldrich.com The ability to construct elaborate, conjugated systems makes this compound and its derivatives valuable intermediates in the development of new materials with tailored optical and electronic properties. smolecule.com
Utilization in the Synthesis of Natural Product Analogues
The structural complexity and biological activity of natural products often make them attractive targets for total synthesis and for the creation of analogues to improve their therapeutic properties. This compound has proven to be a useful starting material in the modular and convergent synthesis of such compounds.
A notable example is the synthesis of indenone-based natural products. A palladium/norbornene (Pd/NBE) cooperative catalysis strategy enables the direct annulation between simple aryl iodides, like this compound, and unsaturated carboxylic acid anhydrides. nih.gov This methodology has been successfully applied to the concise syntheses of Pauciflorol F and Acredinone A, which are indenone-containing natural products with potential bioactivity. nih.gov This approach is highly valuable as it allows for the rapid generation of structurally diverse analogues for structure-activity relationship studies.
Furthermore, this compound is implicated in synthetic routes toward complex alkaloids. It is used in a Catellani reaction to synthesize a phenanthridine (B189435) intermediate, which is a key step in a proposed pathway for constructing pyrrolophenanthridine alkaloids. jst.go.jp The ability to use a simple starting material like this compound to build complex, polycyclic frameworks showcases its strategic importance in the efficient synthesis of natural product analogues. nih.govroyalsoc.org.au
Computational and Spectroscopic Characterization in 2 Iodotoluene Research
Theoretical Calculations for Mechanistic Insights and Reactivity Prediction
Computational chemistry has become an indispensable tool for investigating the complex reaction pathways of 2-iodotoluene. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and multiconfigurational perturbation theory, offer profound insights into reaction energetics, transition states, and the prediction of chemical reactivity.
Researchers have employed multistate second-order multiconfigurational perturbation theory (MS-CASPT2) in conjunction with spin-orbit interaction calculations (CASSI-SO) to map the potential energy curves for the ground and low-lying excited states of iodotoluene isomers, including this compound. aip.org These calculations are crucial for elucidating the mechanisms of photodissociation upon exposure to specific wavelengths of light, such as 266 nm and 304 nm. aip.org By identifying the surface crossing points on the potential energy curves, scientists can predict the pathways and channels leading to the formation of iodine atom products in different electronic states (I(²P₃/₂) and I*(²P₁/₂)). aip.org
DFT calculations have also been instrumental in understanding the mechanisms of various catalytic reactions involving this compound. For instance, in the palladium-catalyzed formation of phenanthridinone from this compound and methylcarbamic chloride, DFT (specifically M06) calculations were used to model the entire catalytic cycle. le.ac.uk This approach helps in identifying key steps such as C-H activation, the rate-limiting C-Cl oxidative addition, and subsequent C-C reductive coupling, providing a detailed mechanistic picture. le.ac.uk Similarly, DFT modeling has been used to investigate the hypervalent iodine-catalyzed cyclization of N-allylbenzamide, where iodoarenes like this compound can act as pre-catalysts. beilstein-journals.orgacs.org These studies correlate computationally derived activation energies with experimentally observed reaction rates, revealing that the ease of oxidation of the iodoarene is a key factor, though stability of the resulting iodine(III) species is also critical. acs.org
In the context of cross-coupling reactions, kinetic analyses are often complemented by computational studies to distinguish between possible mechanistic pathways. For example, in the Suzuki-Miyaura cross-coupling of this compound with alkenylsilanolates, kinetic data can suggest different mechanisms depending on the reactants. acs.org Computational studies help to clarify the role of intermediates and the nature of the turnover-limiting transmetalation step. acs.org
Advanced Spectroscopic Techniques in Mechanistic Investigations
Spectroscopic methods provide direct experimental evidence to validate and complement the insights gained from theoretical calculations. For this compound, time-resolved mass spectrometry and nuclear magnetic resonance are particularly powerful.
Femtosecond time-resolved mass spectrometry is a powerful technique for directly observing the real-time dynamics of chemical reactions, such as the photodissociation of this compound. aip.org In these experiments, a "pump" laser pulse excites the molecule, and a time-delayed "probe" laser pulse ionizes the parent molecule or its fragments, which are then detected by a mass spectrometer. aip.orgaip.org
Studies on the photodissociation of this compound at an excitation wavelength of 266 nm have utilized this technique to measure the timescale of the carbon-iodine (C-I) bond cleavage. aip.orgaip.org By monitoring the appearance of the toluene (B28343) radical (C₇H₇) and iodine atom (I) fragments as a function of the delay time between the pump and probe pulses, a dissociation time can be determined. aip.org
Research has shown that upon excitation at 266 nm, both nσ* and ππ* electronic states are populated. aip.orgaip.org The subsequent dissociation has been measured with remarkable precision.
| Measured Fragment | Probe Method | Measured Dissociation Time (femtoseconds) | Reference |
|---|---|---|---|
| Toluene Radical (C₇H₇) and Iodine Atom (I) | 800 nm Multiphoton Ionization | 380 ± 50 fs | aip.org |
| Ground-State Iodine Atom (I) | 298.23 nm Resonance-Enhanced Ionization | 400 ± 50 fs | aip.org |
The agreement between the two measurements confirms that the primary dissociation pathway leads to ground-state iodine atoms and that the average time for the C-I bond to break is approximately 400 femtoseconds. aip.orgaip.org This ultrafast timescale is characteristic of a direct dissociation process occurring on the excited-state potential energy surface. aip.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules and for tracking the progress of chemical reactions. In research involving this compound, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of starting materials, intermediates, and final products. rsc.orgbeilstein-journals.org
NMR is crucial in mechanistic studies where this compound is a reactant. For example, in the development of copper-catalyzed trifluoromethylation of aryl iodides, ¹⁹F NMR spectroscopy is used to monitor the reaction of this compound over time, allowing for the calculation of reaction yields and providing insights into reaction rates and potential steric effects. beilstein-journals.org
In more complex catalytic systems, such as the Co/Ni-dual catalyzed hydroarylation of styrenes with iodoarenes, NMR analysis of stoichiometric experiments provides critical mechanistic evidence. nih.gov When a nickel complex was reacted with this compound and an oxidant, the observation of this compound as the major product by GC-FID, with only a small amount of the desired coupled product, argued against the kinetic relevance of certain proposed arylnickel(II) intermediates in the catalytic cycle. nih.gov Similarly, in studies of electrochemical reactions, NMR yields are often reported to quantify the efficiency of transformations, such as the generation of hypervalent iodine reagents from this compound for use in fluorination reactions. researchgate.net The detailed structural information from NMR spectra is essential for confirming the formation of desired products and identifying by-products, thereby helping to refine proposed reaction mechanisms. rsc.orgrsc.org
Emerging Trends and Future Research Perspectives
Development of Sustainable and Green Methodologies
In line with the principles of green chemistry, significant efforts are being made to develop environmentally friendly methods for the synthesis and application of 2-iodotoluene. sciensage.inforesearchgate.net This involves the use of safer solvents and the design of more efficient catalysts. sciensage.inforesearchgate.netrsc.org
Environmentally Benign Solvent Systems
Traditional organic solvents are often flammable, volatile, and toxic, posing risks to both human health and the environment. researchgate.net The search for greener alternatives has led to the exploration of several promising solvent systems for reactions involving this compound. researchgate.netresearchgate.netijacskros.com
Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. scirp.orgscirp.org However, the low solubility of many organic compounds, including this compound, in water can be a limitation. scirp.orgscirp.org To overcome this, surfactants can be used to create micelles, which can help to solubilize organic reactants in aqueous media. scirp.orgscirp.org Another approach is the use of polyethylene (B3416737) glycol (PEG) and its aqueous solutions, which have been shown to be effective and recyclable media for reactions such as the iodination of aromatic compounds. sciensage.info Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. pku.edu.cn These solvents are mixtures of compounds that have a much lower melting point than the individual components and are often biodegradable and have low volatility. pku.edu.cn
A study on the direct iodination of activated arenes utilized a polyethylene glycol (PEG)-water system with iodine and iodic acid, demonstrating high conversion rates and easy work-up at room temperature. sciensage.info This method highlights a move away from hazardous organic solvents. sciensage.info
Table 1: Comparison of Conventional vs. Green Solvents
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Toluene (B28343), Benzene (B151609), Chloroform | Good solubility for organic compounds | Flammable, Volatile, Toxic, Environmental concerns |
| Green | Water, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DESs) | Non-toxic, Low volatility, Environmentally friendly, Often recyclable | Lower solubility for some nonpolar compounds, May require additives |
Catalyst Design for Enhanced Efficiency
The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For reactions involving this compound, research is focused on designing catalysts that can promote high yields and selectivity under mild conditions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used for forming carbon-carbon bonds with aryl halides like this compound. rsc.orgacs.org Recent advancements include the development of palladium nanoparticles supported on materials like boehmite, which have shown excellent activity and reusability in these reactions when carried out in green solvents like PEG-400. rsc.org
N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts that can facilitate a range of transformations, including those involving this compound. acs.orgresearchgate.net Furthermore, hypervalent iodine compounds are being explored as metal-free oxidants and catalysts, offering a more sustainable alternative to some transition metal-based systems. nsf.govrsc.org The in-situ generation of these reactive iodine species from precursors like this compound is an active area of research. nsf.gov
Exploration of Novel Reactivities and Transformations
Beyond its traditional use in cross-coupling reactions, researchers are exploring new ways to utilize the reactivity of this compound. The presence of both an iodine atom and a methyl group on the benzene ring allows for a variety of chemical transformations.
Recent studies have demonstrated the use of this compound in palladium-catalyzed multicomponent reactions to synthesize complex heterocyclic structures like 2-aryl-2-imidazolines. acs.org It has also been used in domino reactions, where a series of transformations occur in a single pot, to create polycyclic aromatic hydrocarbons such as phenanthrene (B1679779) derivatives. beilstein-journals.orgbeilstein-journals.org These methods offer a more efficient route to complex molecules by reducing the number of separate reaction and purification steps. beilstein-journals.orgbeilstein-journals.org
Another area of interest is the activation of the C-H bond of the methyl group in this compound. For instance, a copper-catalyzed oxidative benzylic C-H cyclization has been developed for the synthesis of substituted indoles from this compound and aryl nitriles. researchgate.net The development of transition-metal-free C(sp³)–C(sp²) coupling reactions involving 2-azaallyl species as super-electron-donors has also been reported, showcasing new pathways for arylation. nih.gov
Integration with Flow Chemistry and High-Throughput Screening
Modern chemical synthesis is increasingly benefiting from the integration of automation and continuous processing technologies.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, better heat and mass transfer, and the potential for easier scaling up. vapourtec.comacs.org The synthesis and reactions of this compound and its derivatives are being adapted to flow systems. For example, electrochemical flow reactors have been used for the in-situ generation of reactive fluorinating agents from 4-iodotoluene, a related compound, leading to improved yields and access to products not easily synthesized in batch. vapourtec.com
High-throughput screening (HTS) is a method that allows for the rapid testing of a large number of compounds or reaction conditions. pressbooks.pub This is particularly useful in drug discovery and catalyst development. pressbooks.pubnih.gov In the context of this compound, HTS can be used to quickly screen for optimal catalysts and reaction conditions for its various transformations, accelerating the discovery of new and improved synthetic methods. nih.gov For example, a focused microscale HTS was used to optimize the arylation of a ketimine with an aryl iodide, rapidly evaluating different solvents, bases, and concentrations. nih.gov
The combination of these emerging trends promises to make the synthesis and application of this compound more efficient, sustainable, and versatile in the years to come.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-Iodotoluene in cross-coupling reactions?
To synthesize this compound efficiently, focus on oxidative coupling conditions. For example, using AcFfBF₄ as an oxidant yields 65% this compound compared to NFTPBA (0%) under identical conditions . Palladium-catalyzed annulation with norbornene (4 equiv.) and propylamine (2 equiv.) at 110°C for 20 hours achieves yields up to 88% in polycyclic indole synthesis. Steric effects from the ortho-methyl group in this compound enhance reaction rates in trifluoromethylation reactions when paired with CuCF₃ reagents .
Advanced: How do steric and electronic effects of this compound influence induction periods in copper-catalyzed trifluoromethylation?
Ortho-substituents like the methyl group in this compound accelerate reaction rates due to steric stabilization of intermediates. However, electron-rich substrates exhibit induction periods (~2% detection limit via NMR), possibly due to delayed catalyst activation. For instance, phen- and NHC-based copper reagents show similar performance with this compound, but isolated CuCF₃ systems (e.g., A1) exhibit prolonged induction phases compared to in situ-generated catalysts (A2) . Mechanistic studies suggest that substrate coordination kinetics and catalyst pre-activation steps dictate these delays.
Basic: What analytical methods are recommended for characterizing this compound in complex reaction mixtures?
- GC-MS/HPLC : Quantify product ratios (e.g., this compound vs. o-cymene) using retention time alignment and fragmentation patterns .
- NMR Spectroscopy : Monitor reaction progress via aryl proton shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) and iodine coupling patterns.
- X-ray Crystallography : Resolve structural ambiguities in polycyclic indole derivatives synthesized via Pd/norbornene catalysis .
Advanced: How can contradictions in product selectivity (e.g., o-cymene vs. This compound) be resolved under varying oxidative conditions?
Product selectivity depends on oxidant strength and stoichiometry. For example:
Basic: What catalytic systems are most effective for functionalizing this compound in one-pot syntheses?
Pd/Norbornene dual catalysis enables domino Heck reactions with amines (e.g., propylamine, isopropylamine) to form polycyclic indoles. Key parameters:
- Catalyst : 5 mol% Pd(OAc)₂ with 10 mol% ligand (e.g., PPh₃).
- Solvent : Toluene or DMF at 90–110°C.
- Scope : Yields 57–88% with alkyl amines; bulky amines (cyclohexylamine) require longer reaction times .
Advanced: Why does this compound exhibit divergent reactivity compared to para-substituted analogs in cross-coupling reactions?
The ortho-methyl group in this compound introduces steric hindrance, slowing oxidative addition in Pd-catalyzed reactions but stabilizing intermediates in Cu-mediated trifluoromethylation. Computational studies (DFT) show lower activation barriers for ortho-substituted aryl halides in CuCF₃ systems due to enhanced π-backbonding. Contrastingly, para-substituted analogs lack steric stabilization, leading to slower kinetics .
Methodological: How should researchers design experiments to address reproducibility issues in this compound-based reactions?
- Control Experiments : Compare yields with/without norbornene or oxidants to isolate catalytic effects .
- Data Triangulation : Cross-validate results using GC-MS, NMR, and independent synthesis (e.g., one-pot methods in ).
- Error Analysis : Report statistical significance (e.g., ±3% yield variation) and outlier exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
